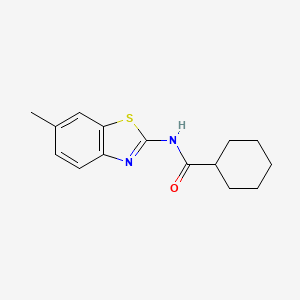

N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

描述

N-(6-Methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a benzothiazole derivative characterized by a cyclohexanecarboxamide group attached to the 2-position of a 6-methyl-substituted benzothiazole ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, conferring unique electronic and steric properties.

属性

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGMMQVRADRODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the condensation of 2-amino-6-methylbenzothiazole with cyclohexanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve green chemistry approaches to minimize environmental impact. These methods include the use of microwave irradiation, solvent-free conditions, and recyclable catalysts .

化学反应分析

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various benzothiazole derivatives with different functional groups .

科学研究应用

N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

作用机制

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which play crucial roles in cellular signaling and metabolism .

相似化合物的比较

Cyclohexanecarboxamide Derivatives with Thiourea Groups

A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H2L1–H2L9) were synthesized by reacting cyclohexanecarbonyl isothiocyanate with primary amines . These compounds feature a thiourea (-NH-CS-NH-) bridge instead of the direct amide linkage in the target compound. Key comparisons include:

- Synthesis: The target compound’s synthesis likely involves coupling cyclohexanecarbonyl chloride with 2-amino-6-methylbenzothiazole, whereas H2L1–H2L9 require additional steps to introduce the thiourea group.

- Spectroscopic Features : IR spectra of H2L1–H2L9 show N-H stretches at 3256–3134 cm⁻¹ and C=O stretches near 1680 cm⁻¹, similar to the target compound’s expected amide bands .

- Biological Relevance : Thiourea derivatives exhibit metal-chelating properties and antimicrobial activity, but the target compound’s amide group may reduce metal-binding capacity compared to the thiourea analogs .

Thiazolidinone-Benzothiazole Hybrids

Compounds such as 6a–6j incorporate a 4-thiazolidinone ring linked to nicotinic acid and 2-amino-6-methylbenzothiazole . Notable distinctions:

- Structural Modifications: The target compound lacks the thiazolidinone ring but shares the 6-methylbenzothiazole motif. Substituents on the thiazolidinone (e.g., chlorophenyl, methoxyphenyl) in 6b–6i significantly alter bioactivity.

- Biological Activity : Derivatives like 6i (4-hydroxy-3-methoxy-5-nitrophenyl) and 6j (furan-2-yl) demonstrated moderate antimicrobial activity against S. aureus and C. albicans (MIC: 25–50 µg/mL), suggesting that electron-withdrawing groups enhance efficacy . The target compound’s simpler structure may lack this versatility.

Substituted Benzothiazole-Amide Derivatives

- N-[6-(Methanesulfonyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide (): The methanesulfonyl group at the 6-position introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce bioavailability compared to the methyl group.

Data Tables

Table 2: Impact of Benzothiazole Substituents on Properties

*Estimated values based on analogous structures.

生物活性

N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H18N2OS

- IUPAC Name : this compound

- Molecular Weight : 282.38 g/mol

The compound features a benzothiazole moiety, which is known for its diverse biological activities, combined with a cyclohexanecarboxamide structure. This unique configuration contributes to its potential therapeutic effects.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various biochemical pathways, such as kinases and proteases. This inhibition can disrupt cellular signaling and metabolic processes.

- DNA Interaction : Studies indicate that similar benzothiazole derivatives can bind to DNA, affecting transcription and replication processes. The binding typically occurs within the minor groove of DNA, potentially leading to antitumor effects.

Antitumor Activity

Research has shown that compounds similar to this compound possess notable antitumor properties. For instance:

- A study evaluated a series of benzothiazole derivatives and found that several exhibited significant cytotoxicity against cancer cell lines, including lung cancer cells (HCC827 and NCI-H358), with IC50 values ranging from 6.26 µM to 20.46 µM in 2D assays .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties:

- In vitro tests revealed that related benzothiazole derivatives showed effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values indicated promising antibacterial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| This compound | Antitumor, Antimicrobial | 6.26 - 20.46 |

| 2-Amino-6-methylbenzothiazole | Muscle relaxant properties | Not specified |

| 6-Chlorobenzothiazole | Various applications | Not specified |

This table highlights the biological activities of this compound in comparison to similar compounds.

Case Studies and Research Findings

- Anticonvulsant Activity : A study synthesized various benzothiazole derivatives and evaluated their anticonvulsant potential. The findings indicated that certain derivatives had low neurotoxicity while displaying effective anticonvulsant activity in animal models .

- Toxicity Studies : Toxicological assessments showed that synthesized compounds did not exhibit significant liver toxicity or neurotoxicity in preliminary screenings, suggesting a favorable safety profile for further development .

- In Vivo Efficacy : In animal models, the compound demonstrated efficacy against tumor growth with minimal side effects observed in normal tissues, indicating its potential as a selective therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。